- Preparation of N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]-2-(aryloxy)acetamide as PRMT5 inhibitors, World Intellectual Property Organization, , ,
Cas no 943-45-3 (2-Methyl-2-phenoxypropanoic acid)
943-45-3 structure
2-Methyl-2-phenoxypropanoic acid Properties
Names and Identifiers
-
- 2-Methyl-2-phenoxypropanoic acid
- 2-Methyl-2-phenoxypropionic Acid
- 2-METHYL-2-PHENOXY-PROPIONIC ACID
- Propanoic acid,2-methyl-2-phenoxy-
- 2-Methyl-2-phenoxy-propanoic acid
- 2-Phenoxy-2,2-dimethyl acetic acid
- 2-phenoxy-2-methylpropanoic acid
- 2-phenoxyisobutyric acid
- dimethylphenoxyacetic acid
- EINECS 213-402-8
- Phenoxyisobutyric acid
- Propionic acid,2-methyl-2-phenoxy
- fibric acid
- Acide methyl-2 phenoxy-2 propionique [French]
- Propionic acid, 2-methyl-2-phenoxy-
- 6848ST447Q
- 2-phenoxy-2-methylpropionic acid
- Acide methyl-2 phenoxy-2 propionique
- 2-Methyl-2-phenoxypropanoic acid (ACI)
- Propionic acid, 2-methyl-2-phenoxy- (6CI, 7CI, 8CI)
- 2,2-Dimethyl-2-phenoxyacetic acid
- 2,2-Dimethylphenoxyacetic acid
- 2-Phenoxyisobutyric acid
- NSC 34010
- Phenoxy-α-isobutyric acid
- 943-45-3
- DTXSID40241410
- SY081720
- AB9782
- M2984
- 2-methyl-2-phenoxypropanoicacid
- W-100199
- BRN 1947985
- UNII-6848ST447Q
- SCHEMBL247466
- Q27264212
- BBL013594
- NSC34010
- NSC-34010
- Z640389616
- NS00040390
- AKOS000308691
- DS-18568
- methyl-2-phenoxypropanoic acid
- Propanoic acid, 2-methyl-2-phenoxy-
- ALBB-000881
- 4-06-00-00646 (Beilstein Handbook Reference)
- EN300-51263
- DTXCID40163901
- MFCD00129939
- 2-Phenoxyisobutyricacid
- STK346750
- +Expand
-
- MFCD00129939
- ILPUOPPYSQEBNJ-UHFFFAOYSA-N
- 1S/C10H12O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
- O=C(C(C)(C)OC1C=CC=CC=1)O
- 1947985
Computed Properties
- 180.07900
- 1
- 3
- 3
- 180.078644241g/mol
- 13
- 181
- 0
- 0
- 0
- 0
- 0
- 1
- 1.9
- nothing
- 0
- 46.5
Experimental Properties
- 1.92860
- 46.53000
- 289.3°C at 760 mmHg
- 98.0 to 102.0 deg-C
2-Methyl-2-phenoxypropanoic acid Security Information
- GHS07
- UF6104200
- Xi
- H315-H319
- P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- warning
- Sealed in dry,Room Temperature
- Warning
- IRRITANT
2-Methyl-2-phenoxypropanoic acid Customs Data
- 2918990090
-
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Methyl-2-phenoxypropanoic acid Price
2-Methyl-2-phenoxypropanoic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, 26 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; rt; 30 min, 50 °C; 50 °C → rt
1.2 Catalysts: Tetrabutylammonium iodide , Potassium iodide ; rt; 12 h, 50 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 Catalysts: Tetrabutylammonium iodide , Potassium iodide ; rt; 12 h, 50 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Reference
- Liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives from poly(ethylene glycol)-supported 2-bromo-2-methylpropanoateJournal of the Chinese Chemical Society (Taipei, 2007, 54(3), 575-578,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methyl ethyl ketone ; rt → 50 °C; 2 h, 50 °C
1.2 Solvents: Methyl ethyl ketone ; 8 h, 50 °C; 3 h, 50 °C
1.3 Reagents: Water ; overnight, rt
1.4 Reagents: Sodium bisulfite , Hydrochloric acid Solvents: Water ; overnight, pH 6.5, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 1.6
1.2 Solvents: Methyl ethyl ketone ; 8 h, 50 °C; 3 h, 50 °C
1.3 Reagents: Water ; overnight, rt
1.4 Reagents: Sodium bisulfite , Hydrochloric acid Solvents: Water ; overnight, pH 6.5, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 1.6
Reference
- Pd(II)-Catalyzed ortho- or meta-C-H Olefination of Phenol DerivativesJournal of the American Chemical Society, 2013, 135(20), 7567-7571,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ; 30 min, reflux
1.2 4 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 4 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- An efficient method for the synthesis of alkyl 2-(4-benzoylphenoxy)-2-methylpropanoatesJournal of the Chemical Society of Pakistan, 2007, 29(4), 352-356,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ; rt → reflux
1.2 Solvents: Acetone ; 2 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Solvents: Acetone ; 2 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Reference
- Synthesis and herbicidal activity of 12-(substituted phenoxy-iso-butyroxyimino)-1,15-pentadecanolidesNongyaoxue Xuebao, 2003, 5(2), 33-39,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone , Water ; rt; 0.5 h, reflux
1.2 Solvents: Acetone ; reflux; 3.5 h, reflux
1.2 Solvents: Acetone ; reflux; 3.5 h, reflux
Reference
- Synthesis and preliminary antihyperlipidaemic activities evaluation of andrographolide derivativesMedicinal Chemistry, 2012, 8(2), 293-298,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetone ; < 30 °C; 30 min, < 30 °C
1.2 30 min, < 30 °C; 30 min, rt; 3 h, rt → reflux
1.2 30 min, < 30 °C; 30 min, rt; 3 h, rt → reflux
Reference
- Substituted isoandrographolide derivatives, their preparation method and medical application as hypolipemic agents, China, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 15 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Preparation of pyrazolopyridine derivatives and methods of treating hepatitis B infections, United States, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ; 2 h, 0 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Preparation of 4-arylcyclohexylamines as subtype selective NMDA receptor antagonists., World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Reference
- Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysisChemical Science, 2022, 13(21), 6316-6321,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ; 30 min, rt → reflux
1.2 Solvents: Acetone ; 3.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Solvents: Acetone ; 3.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- The formation of benzoxacin-3-ones via intramolecular Nicholas reactions and synthesis of 8-membered heliannuolsOrganic & Biomolecular Chemistry, 2021, 19(33), 7152-7155,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium hydroxide ; 20 min
1.2 10 min, 20 °C; 20 °C → reflux; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 10 min, 20 °C; 20 °C → reflux; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Reference
- Preparation of thiazole-5-formamide derivatives for treating glucokinase-related diseases, China, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Reference
- Amide and amidine derivatives as 11β-HSD1 inhibitors and their preparation and use for the treatment and prophylaxis of diseases, United States, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, rt; rt → reflux; 36 h, reflux
1.2 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Reference
- Preparation of amido compounds as inhibitors of 11-β-hydroxysteroid dehydrogenase type 1 (11βHSD1) and antagonists of the mineralocorticoid receptor (MR), World Intellectual Property Organization, , ,
Synthetic Circuit 15
Reaction Conditions
Reference
- Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanismInternational Journal of Food Properties, 2023, 26(1), 108-121,
Synthetic Circuit 16
Reaction Conditions
Reference
- Chlorination of 2-Phenoxypropanoic Acid with NCP in Aqueous Acetic Acid: Using a Novel Ortho-Para Relationship and the Para/Meta Ratio of Substituent Effects for Mechanism ElucidationJournal of Organic Chemistry, 2007, 72(14), 5327-5336,
Synthetic Circuit 17
Reaction Conditions
Reference
- Palladium-catalyzed reduction of 2-phenoxyalkanoic acid derivatives to 2-phenoxyalkanalsPolish Journal of Applied Chemistry, 2003, 47(4), 249-261,
Synthetic Circuit 18
Reaction Conditions
Reference
- Synthesis of plafibride and its pharmacological activitiesHuaxi Yaoxue Zazhi, 1999, 14(1), 25-26,
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
Reference
- Preparation of sulfamate esters for use against arthritis and osteoporosis, European Patent Organization, , ,
2-Methyl-2-phenoxypropanoic acid Raw materials
- Propanoic acid,2-methyl-2-phenoxy-, ethyl ester
- 2-Bromoisobutyric Acid
- sodium 2-phenoxyisobutyrate
- Poly(ethylene glycol) bis(2-bromoisobutyrate)
- Chlorobutanol
- Propanoic acid,2-methyl-2-phenoxy-, methyl ester
2-Methyl-2-phenoxypropanoic acid Preparation Products
2-Methyl-2-phenoxypropanoic acid Suppliers
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier
(CAS:943-45-3)
JI ZHI SHI JI
18117592386
3007522982@qq.com
2-Methyl-2-phenoxypropanoic acid Related Literature
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:943-45-3)2-Methyl-2-phenoxypropanoic acid
99%
5g
344.0